
2-(2-chlorophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-methylacetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as chlorphenamidine and is used as a reagent in organic synthesis. In
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-methylacetamide has a variety of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. This compound has been shown to have antimicrobial activity and has been used in the development of new antibiotics.
Another potential application of 2-(2-chlorophenoxy)-N-methylacetamide is in the field of organic synthesis. This compound can be used as a reagent in a variety of reactions, including the synthesis of amides and esters.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-methylacetamide is not well understood. However, it is believed that the compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria. This disruption can lead to cell death and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(2-chlorophenoxy)-N-methylacetamide. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorophenoxy)-N-methylacetamide is its versatility as a reagent in organic synthesis. This compound can be used in a variety of reactions and has been shown to be effective in the synthesis of new drugs and other compounds.
However, there are also some limitations to the use of 2-(2-chlorophenoxy)-N-methylacetamide in lab experiments. One of the main limitations is its toxicity. This compound can be harmful if ingested or inhaled and should be handled with care. Additionally, the synthesis of 2-(2-chlorophenoxy)-N-methylacetamide can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-methylacetamide. One area of research could focus on the development of new drugs based on this compound. Researchers could explore the antimicrobial activity of 2-(2-chlorophenoxy)-N-methylacetamide and use it as a starting material for the development of new antibiotics.
Another area of research could focus on the synthesis of new compounds using 2-(2-chlorophenoxy)-N-methylacetamide as a reagent. Researchers could explore the versatility of this compound and use it in the synthesis of new drugs, polymers, and other materials.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-methylacetamide is a versatile compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. With further research, this compound could be used to develop new drugs and materials that could have a significant impact on the field of medicinal chemistry and organic synthesis.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-methylacetamide can be achieved through a few different methods. One of the most common methods involves the reaction of 2-chlorophenol with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol and is heated to a temperature of around 60-80°C for several hours. The resulting product is then purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCXIOSQBSNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


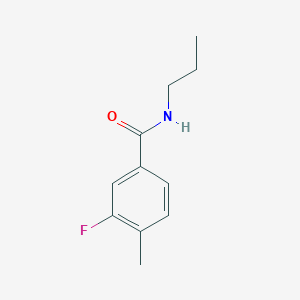
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

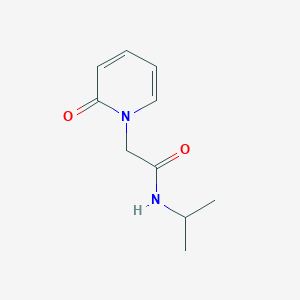
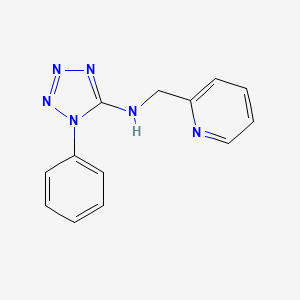
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
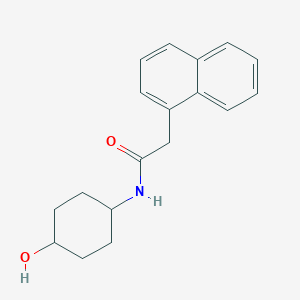
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
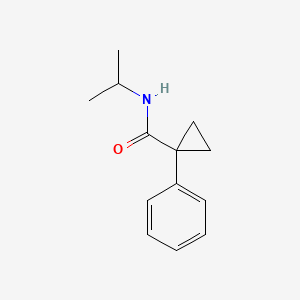
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
